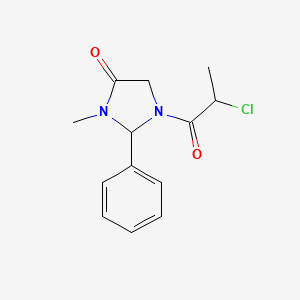
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a urea derivative, which is a class of compounds known for their diverse biological activities and potential for pharmaceutical applications. Urea derivatives, such as the one described, often exhibit interesting chemical properties due to their ability to engage in hydrogen bonding and complexation with various molecules.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their interaction with other molecules. For instance, the study of substituent effects on pyrid-2-yl ureas revealed the existence of conformational isomers and their equilibrium constants, which are influenced by the nature of the substituents . This information is essential for understanding the molecular structure and conformational preferences of the compound .
Chemical Reactions Analysis
Urea derivatives are known to participate in various chemical reactions, including complexation with molecules like cytosine . The ability to form complexes is influenced by the substituents attached to the urea moiety, which can either facilitate or hinder such interactions. The compound , with its pyrazolyl and pyridinyl substituents, may exhibit unique reactivity patterns, especially in the context of intramolecular hydrogen bonding and complexation with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are largely determined by their molecular structure. For example, the presence of substituents can affect the solubility and binding constants of these compounds . The compound is likely to have distinct properties due to its specific substituents, which could be explored through experimental studies such as NMR spectroscopy and quantum chemical calculations, as performed for other N-(pyridin-2-yl),N'-substituted ureas . Additionally, the inhibitory activity and solubility in water of related compounds have been reported, providing a basis for predicting the properties of the compound .
科学的研究の応用
Crystal Structure and Synthesis
Crystal Structure of Azimsulfuron
The compound azimsulfuron, sharing a structural motif with the target compound, highlights the importance of crystallography in understanding molecular interactions and architectures, potentially influencing the development of herbicides and other agricultural chemicals (Youngeun Jeon et al., 2015).
Synthesis of Pyrazolo‐Annelated Compounds
Research into the synthesis of pyrazolo[3,4-b]pyridines and related heterocyclic compounds shows the versatility of these molecules in chemical synthesis, providing a foundation for the development of new materials and active pharmaceutical ingredients (M. Jachak et al., 2007).
Chemical Properties and Applications
Anion Tuning of Hydrogel Properties
The study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrates the influence of anions on the rheology and morphology of hydrogels, suggesting applications in material science for designing responsive and tunable gel materials (G. Lloyd & J. Steed, 2011).
Formation of Oligomeric and Macrocyclic Ureas
The creation of oligomeric and macrocyclic ureas based on diamino pyridines, including structures similar to the target compound, opens avenues for the design of novel polymeric and cyclic compounds with potential applications in catalysis, drug delivery, and material science (A. Gube et al., 2012).
Molecular Interactions and Binding
Binding of Carboxylic Acids by Fluorescent Pyridyl Ureas
The research on fluorescent pyrid-2-yl ureas showcases their potential as sensors for detecting carboxylic acids through changes in fluorescence, indicating applications in environmental monitoring and diagnostic assays (L. Jordan et al., 2010).
2,6-Bis(2-benzimidazolyl)pyridine Receptor for Urea Recognition
This study illustrates the use of a specific receptor for urea recognition, highlighting the role of molecular design in creating selective and sensitive detection methods for small molecules, which can be utilized in biochemical assays and environmental testing (B. Chetia & P. Iyer, 2006).
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that compounds with similar structures can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor signaling .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, such as high or low bioavailability, depending on their chemical structure .
Result of Action
Similar compounds have been found to induce a variety of cellular responses, such as apoptosis or cell proliferation, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
特性
IUPAC Name |
1-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-21-11-13(10-19-21)15-12(3-2-6-17-15)9-18-16(22)20-14-4-7-23-8-5-14/h2-3,6,10-11,14H,4-5,7-9H2,1H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISIFQUIXRXQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


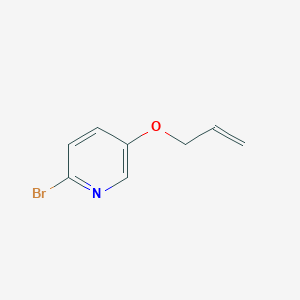
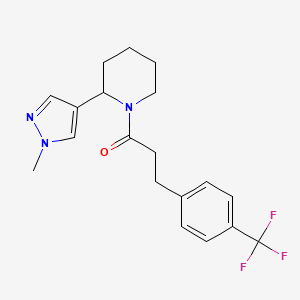
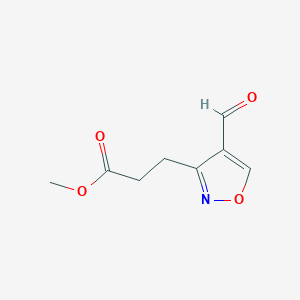
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2518358.png)


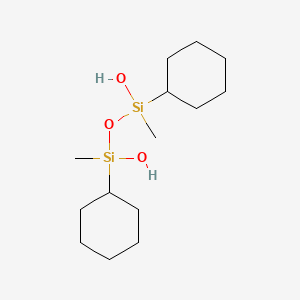

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde](/img/structure/B2518368.png)
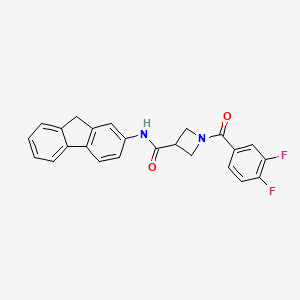
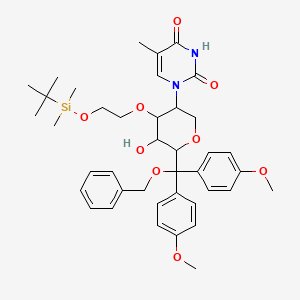
![2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2518373.png)
